molecular formula C31H43ClN2O5S B565905 S-Desmethyl S-Chloromethyl Dronedarone CAS No. 1520080-11-8

S-Desmethyl S-Chloromethyl Dronedarone

Cat. No. B565905
M. Wt: 591.204
InChI Key: QCNADTWLVZHBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Desmethyl S-Chloromethyl Dronedarone (SDMCM-D) is a synthetic molecule created by the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. It is a highly potent drug that has been studied for its potential therapeutic uses in various areas of medicine. SDMCM-D is a unique molecule that has a wide range of applications, from its use as an anti-arrhythmic drug to its potential as an anti-cancer agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for S-Desmethyl S-Chloromethyl Dronedarone involves the conversion of Dronedarone to S-Desmethyl Dronedarone, followed by chloromethylation of the resulting compound. The final step involves the separation of the desired compound from the reaction mixture.

Starting Materials
Dronedarone, Methanol, Hydrochloric acid, Sodium hydroxide, Chloromethyl methyl ether, Sodium chloride, Wate

Reaction
Step 1: Dronedarone is dissolved in methanol and hydrochloric acid is added to the solution. The mixture is heated under reflux for a specific period of time to obtain S-Desmethyl Dronedarone., Step 2: The reaction mixture from step 1 is cooled and neutralized with sodium hydroxide. Chloromethyl methyl ether is added to the solution and the mixture is stirred at a specific temperature for a specific period of time to obtain S-Desmethyl S-Chloromethyl Dronedarone., Step 3: The reaction mixture from step 2 is quenched with water and the resulting mixture is extracted with a suitable organic solvent. The organic layer is separated and the aqueous layer is extracted again with the organic solvent. The combined organic layers are dried and concentrated to obtain the desired compound.

Scientific Research Applications

S-Desmethyl S-Chloromethyl Dronedarone has been studied for its potential therapeutic uses in various areas of medicine. It has been investigated for its anti-arrhythmic properties and its potential as an anti-cancer agent. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi. It has also been investigated for its ability to reduce inflammation, improve cognitive function, and reduce the risk of stroke.

Mechanism Of Action

The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as Na+/K+-ATPase, which is responsible for maintaining the balance of ions in the body. It is also believed to act on the sodium channels in the heart, which helps to regulate heart rate and rhythm.

Biochemical And Physiological Effects

S-Desmethyl S-Chloromethyl Dronedarone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Na+/K+-ATPase, which helps to regulate the balance of ions in the body. It has also been shown to reduce inflammation, improve cognitive function, and reduce the risk of stroke. In addition, it has been shown to have anti-arrhythmic properties and to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The use of S-Desmethyl S-Chloromethyl Dronedarone in lab experiments has several advantages. It is a highly potent drug, and its synthesis method is simple and efficient. In addition, it has a wide range of potential therapeutic applications and can be used to study the biochemical and physiological effects of the molecule. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of the molecule, and its mechanism of action is not yet fully understood.

Future Directions

The potential of S-Desmethyl S-Chloromethyl Dronedarone is still being explored, and there are many potential future directions for research. One potential direction is to further investigate its potential as an anti-cancer agent. Other potential directions include further studying its effects on the sodium channels in the heart, its ability to reduce inflammation and improve cognitive function, and its potential to inhibit the growth of bacteria and fungi. Additionally, further research could be done to develop more efficient synthesis methods and to understand the mechanism of action of the molecule.

properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNADTWLVZHBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Desmethyl S-Chloromethyl Dronedarone

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